Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features an oxazolidine ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the oxazolidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidine derivative. One common method involves the use of methyl carbamate as a carbamoyl donor in a transcarbamoylation reaction. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures . Another method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols to form the desired carbamate .
Industrial Production Methods
Industrial production of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are also being explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function . The compound’s carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its inhibitory effects.
Comparison with Similar Compounds
Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can be compared with other carbamate compounds and oxazolidine derivatives:
Similar Compounds: Other carbamates, such as methyl carbamate and ethyl carbamate, share similar chemical properties but differ in their biological activities and applications.
Uniqueness: The presence of both the carbamate and oxazolidine functional groups in methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate imparts unique chemical and biological properties, making it distinct from other compounds in its class.
Properties
CAS No. |
89221-65-8 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-14-7-8-17-11(14)9-3-5-10(6-4-9)13-12(15)16-2/h3-6,11H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
SYCAIQJOSMBPSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.